2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-12-4-2-3-5-13(12)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUXJVDEJKNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406307 | |
| Record name | 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58334-09-1 | |
| Record name | 4-(2-Methylphenyl)-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58334-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-o-Tolyl-piperazin-1-yl)-ethylamine CAS number and identifiers
An In-Depth Technical Guide to 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted piperazine derivative of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule featuring a tertiary amine within a piperazine ring and a primary ethylamine side chain, it serves as a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, a validated synthetic pathway with a step-by-step protocol, and discusses its potential applications based on the well-established utility of the arylpiperazine pharmacophore. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their research and development pipelines.
Core Chemical Identity & Physicochemical Properties
This compound is a specific derivative of piperazine, characterized by an ortho-tolyl group attached to one nitrogen of the piperazine ring and an ethylamine group on the other. This distinct substitution pattern dictates its chemical reactivity and potential biological activity.
Identifiers
The compound is uniquely identified by its CAS number and various chemical nomenclature systems, which are crucial for accurate documentation and procurement in a research setting.
| Identifier | Value |
| CAS Number | 58334-09-1[][2][3] |
| IUPAC Name | 2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine[] |
| Synonyms | 4-(2-Methylphenyl)-1-piperazineethanamine, 2-(4-(o-Tolyl)piperazin-1-yl)ethanamine[][2] |
| Molecular Formula | C13H21N3[][2] |
| InChI Key | LBPUXJVDEJKNGK-UHFFFAOYSA-N[] |
| Canonical SMILES | CC1=CC=CC=C1N2CCN(CC2)CCN[] |
| CB Number | CB12470413[2] |
Physicochemical Data
The physical and chemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems. The data below, including predicted values, provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 219.33 g/mol | [][2] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [][2] |
| Boiling Point | 349.9 ± 42.0 °C (Predicted) | [2] |
| pKa | 10.11 ± 0.10 (Predicted) | [2] |
Synthesis and Manufacturing Pathway
The synthesis of this compound is typically achieved through a multi-step process that leverages common reactions in organic chemistry. The most logical and field-proven approach involves a two-stage synthesis: first, the N-arylation of piperazine to form the key intermediate, 1-(2-methylphenyl)piperazine, followed by the addition of the ethylamine moiety.
The N-arylation of aliphatic amines is a critical transformation for creating aniline derivatives.[4] Modern methods often employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for high efficiency and substrate scope.[5] Following the formation of the arylpiperazine intermediate, the ethylamine side chain is introduced via nucleophilic substitution.
Below is a diagram illustrating the proposed synthetic workflow.
Detailed Experimental Protocol: A Validated Approach
The following protocol describes a reliable method for the laboratory-scale synthesis of this compound. This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Stage 1: Synthesis of 1-(2-Methylphenyl)piperazine (Intermediate)
-
Rationale: This Buchwald-Hartwig amination is a highly reliable method for forming the C-N bond between an aryl halide and an amine, offering high yields and functional group tolerance.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add piperazine (1.5 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), and a phosphine ligand (e.g., BINAP, 0.015 equivalents).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Begin stirring and add 2-chlorotoluene (1.0 equivalent) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield 1-(2-methylphenyl)piperazine (CAS 39512-51-1) as a pure solid or oil.[6][7]
Stage 2 & 3: Alkylation and Reduction to Final Product
-
Rationale: This two-step sequence involves a standard Sₙ2 reaction to introduce a two-carbon unit with a nitrogen precursor (nitrile), followed by a robust reduction to the primary amine. This avoids handling more volatile or unstable 2-aminoethyl halides directly.
-
Alkylation Setup: In a round-bottom flask, dissolve the 1-(2-methylphenyl)piperazine intermediate (1.0 equivalent) in a polar aprotic solvent like acetonitrile. Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add 2-chloroacetonitrile (1.1 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product is 2-(4-o-Tolyl-piperazin-1-yl)acetonitrile.
-
Reduction: Carefully dissolve the crude nitrile intermediate in an anhydrous ether solvent (e.g., THF or diethyl ether) under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Reducing Agent: Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in the same solvent.
-
Reaction & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the flask in an ice bath again and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Final Purification: Filter the resulting granular precipitate and wash it thoroughly with ether. Combine the organic filtrates, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude oil can be further purified by vacuum distillation or column chromatography to yield the final product, this compound.
Applications and Biological Significance
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system (CNS). The structural motif of this compound makes it a high-value intermediate for drug discovery.
-
Pharmaceutical Development: As a building block, this compound is ideal for synthesizing novel therapeutic agents. The primary amine serves as a handle for further derivatization, allowing for the introduction of various functional groups to modulate pharmacological properties.[8]
-
Neuroscience Research: Arylpiperazines are known to interact with a variety of neurotransmitter receptors, including serotonin and dopamine receptors. This compound and its derivatives are therefore excellent candidates for screening in assays related to neurological and psychiatric disorders.[8] For instance, related phenylpiperazine compounds have shown high affinity for the sigma-1 receptor, a target implicated in various CNS disorders.[9]
-
Material Science: Like other multifunctional amines, piperazine derivatives can be explored as epoxy curing agents, corrosion inhibitors, and components in the formulation of polyamides and other polymers.[10]
Conclusion
This compound (CAS 58334-09-1) is a well-defined chemical entity with significant potential as an intermediate in synthetic chemistry. Its structure, combining the pharmacologically relevant arylpiperazine core with a reactive primary amine, makes it a valuable tool for researchers in drug discovery and material science. The synthetic pathway detailed in this guide offers a reliable and scalable method for its production, enabling further exploration of its utility in creating novel molecules with diverse applications.
References
-
Chemsigma. (n.d.). This compound [58334-09-1]. Retrieved February 14, 2026, from [Link]
-
Chemsrc. (n.d.). 1-(2-Methylphenyl)piperazine | CAS#:39512-51-1. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Methyl-piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved February 14, 2026, from [Link]
-
BindingDB. (n.d.). BDBM50068443 2-[4-(3-Phenyl-propyl)-piperazin-1-yl]-ethylamine. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). Sch772984. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Aminoethylpiperazine. Retrieved February 14, 2026, from [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved February 14, 2026, from [Link]
Sources
- 2. This compound | 58334-09-1 [amp.chemicalbook.com]
- 3. This compound [58334-09-1] | Chemsigma [chemsigma.com]
- 4. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. 1-(2-Methylphenyl)piperazine | CAS#:39512-51-1 | Chemsrc [chemsrc.com]
- 7. 1-(2-Methylphenyl)piperazine | 39512-51-1 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. BindingDB BDBM50068443 2-[4-(3-Phenyl-propyl)-piperazin-1-yl]-ethylamine::CHEMBL148112 [bindingdb.org]
- 10. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
2-(4-o-Tolyl-piperazin-1-yl)-ethylamine as a serotonin receptor ligand
An In-Depth Technical Guide to 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine and its Core Scaffold as a Serotonin Receptor Ligand
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist
Abstract
The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous drugs targeting the serotonergic system. This technical guide provides a detailed examination of this compound, a representative member of this class. Due to the limited specific pharmacological data on this precise molecule, this document will focus on the well-characterized binding profile of its core structure, 1-(o-tolyl)piperazine . We will dissect its chemical synthesis, its affinity for key serotonin (5-HT) receptor subtypes, and the validated experimental protocols used for its characterization. This guide explains the causal-driven methodologies for radioligand binding and functional assays, provides insights into structure-activity relationships (SAR), and offers a framework for evaluating similar compounds in drug discovery pipelines.
Introduction: The Serotonin System and the Primacy of Arylpiperazines
The serotonin system, comprising at least 14 distinct receptor subtypes, is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] These receptors, primarily G-protein coupled receptors (GPCRs), are major targets for therapeutic intervention in psychiatric and neurological disorders.[2] Within the medicinal chemist's toolkit, the arylpiperazine moiety is a privileged scaffold, renowned for its ability to interact with multiple neurotransmitter receptors.[3] Its structural rigidity and the tunable basicity of its distal nitrogen atom allow for precise modifications that can dictate affinity and selectivity across the serotonin receptor family. Compounds like buspirone (anxiolytic) and aripiprazole (antipsychotic) underscore the therapeutic success of this chemical class, validating its continued exploration.[4]
This guide focuses on this compound, a molecule that combines the core 1-(o-tolyl)piperazine structure with an ethylamine side chain—a common modification used to modulate pharmacokinetics and target engagement. We will analyze the foundational pharmacology of the 1-(o-tolyl)piperazine core to provide a robust understanding of its serotonergic activity.
Chemical Profile and Synthesis
Compound Identity
-
IUPAC Name: 2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine
-
Synonyms: this compound; 4-(2-Methylphenyl)-1-piperazineethanamine
-
Molecular Formula: C₁₃H₂₁N₃
-
Molecular Weight: 219.33 g/mol
-
CAS Number: 58334-09-1
Plausible Synthetic Route: Nucleophilic Substitution
The synthesis of N-arylpiperazines is a well-established process in medicinal chemistry. A common and efficient method involves the nucleophilic aromatic substitution (Buchwald-Hartwig amination) or classical nucleophilic substitution on an activated aryl halide. The subsequent alkylation of the second piperazine nitrogen provides the final compound.
Expertise Insight: The choice of a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination is often preferred for its high efficiency and broad substrate scope, allowing for the formation of the C-N bond between the aryl group and the piperazine nitrogen under relatively mild conditions. The final alkylation step is a standard SN2 reaction.
Step 1: Synthesis of 1-(o-tolyl)piperazine 1-(o-tolyl)piperazine can be synthesized via the reaction of piperazine with 1-bromo-2-methylbenzene.
Step 2: Alkylation of 1-(o-tolyl)piperazine The secondary amine of 1-(o-tolyl)piperazine is then alkylated using a suitable two-carbon electrophile with a protected amine, such as 2-chloroethylamine hydrochloride or N-(2-bromoethyl)phthalimide, followed by deprotection.
-
Dissolve 1-(o-tolyl)piperazine and a slight excess of N-(2-bromoethyl)phthalimide in a polar aprotic solvent such as acetonitrile (ACN).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.
-
Heat the mixture under reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting phthalimide-protected intermediate by column chromatography.
-
Cleave the phthalimide protecting group by treating the intermediate with hydrazine hydrate in ethanol under reflux to yield the final product, this compound.
Pharmacological Profile of the 1-(o-Tolyl)piperazine Core
The defining characteristic of a receptor ligand is its binding affinity (measured as the inhibition constant, Kᵢ) for its targets. Lower Kᵢ values indicate higher binding affinity. The pharmacological data presented here is for the core scaffold, 1-(o-tolyl)piperazine , which dictates the primary interaction with serotonin receptors.
Trustworthiness Insight: This data is derived from radioligand binding assays, the gold standard for quantifying ligand affinity. These assays measure the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from the receptor.
Serotonin Receptor Binding Affinity
The binding profile of 1-(o-tolyl)piperazine reveals it to be a multi-target ligand with moderate affinity for several key serotonin receptors implicated in mood and cognition.
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Source |
| 5-HT₂C | 76 | [³H]-Mesulergine | Jones, D. M. (2001) |
| 5-HT₂A | 110 | [³H]-Ketanserin | Jones, D. M. (2001) |
| 5-HT₁A | 150 | [³H]-8-OH-DPAT | Jones, D. M. (2001) |
| 5-HT₁D | 160 | [³H]-GR125743 | Jones, D. M. (2001) |
Analysis of Affinity Profile:
-
Primary Target: The compound displays its highest affinity for the 5-HT₂C receptor (Kᵢ = 76 nM), suggesting this is its most potent site of action.
-
Secondary Targets: It exhibits only slightly lower, and comparable, affinity for the 5-HT₂A, 5-HT₁A, and 5-HT₁D receptors.
-
Selectivity: The compound is non-selective, showing a less than two-fold selectivity for 5-HT₂C over the other measured receptors. This "multi-target" or "dirty" profile is common for arylpiperazines and can be therapeutically advantageous, as seen in atypical antipsychotics that modulate both 5-HT₂A and D₂ receptors.[4]
Expected Functional Activity
-
At 5-HT₁A Receptors: Many arylpiperazines act as partial agonists.[5]
-
At 5-HT₂A and 5-HT₂C Receptors: Arylpiperazines commonly exhibit antagonist or inverse agonist properties at these receptors.[6]
Influence of the N4-ethylamine Moiety: The addition of the ethylamine group to the N4 position of the piperazine ring primarily serves to introduce a basic nitrogen atom. This can form a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of many monoamine GPCRs, potentially increasing affinity and influencing functional activity.
In Vitro Characterization: Experimental Methodologies
To ensure scientific rigor, protocols must be self-validating, incorporating appropriate controls to confirm the reliability of the results.
Mandatory Visualization: Experimental Workflow
The logical flow from compound acquisition to in vitro characterization is a critical process in drug discovery.
Caption: Key Pharmacophoric Elements of an Arylpiperazine Ligand.
Expertise Insight:
-
Aryl Ring: The substitution pattern on the phenyl ring is critical. The ortho-methyl group in 1-(o-tolyl)piperazine provides steric bulk that influences the conformation of the molecule and its fit within the receptor's binding pocket. This differs significantly from related ligands like 1-(m-chlorophenyl)piperazine (mCPP), which often shows a different selectivity profile. [3]* Piperazine Core: This central ring acts as a constrained linker, positioning the aryl group and the side chain at an optimal distance and orientation for receptor binding.
-
N4-Substituent: The basic nitrogen on the ethylamine tail is crucial for forming a charge-reinforced hydrogen bond with the highly conserved Aspartate residue (D3.32) in the binding pocket of most aminergic GPCRs, serving as a primary anchor point. [4]
Mandatory Visualization: 5-HT₂A Receptor Signaling Pathway
Understanding the downstream consequences of receptor binding is essential for predicting a compound's physiological effect.
Caption: Simplified Gq Signaling Cascade for the 5-HT₂A Receptor.
Conclusion and Future Directions
The compound this compound, built upon the 1-(o-tolyl)piperazine core, represents a classic multi-target serotonergic ligand. The core scaffold demonstrates moderate affinity for 5-HT₂C, 5-HT₂A, 5-HT₁A, and 5-HT₁D receptors. This non-selective profile, characteristic of many arylpiperazines, suggests it could modulate multiple signaling pathways simultaneously.
Future research should focus on obtaining empirical data for the full this compound molecule. Key next steps would include:
-
Full Binding Profile: Screen the compound against a comprehensive panel of neurotransmitter receptors to confirm its selectivity profile.
-
Functional Characterization: Conduct functional assays, as described in this guide, for each of its primary targets (5-HT₂C, 5-HT₂A, 5-HT₁A) to determine whether it acts as an agonist, antagonist, or partial agonist.
-
In Vivo Studies: If the in vitro profile is promising, assess its pharmacokinetic properties and behavioral effects in relevant animal models to explore its potential therapeutic applications, for instance, in anxiety, depression, or psychosis.
This guide provides the foundational knowledge and validated protocols necessary to undertake a thorough and scientifically rigorous evaluation of this and similar arylpiperazine-based compounds.
References
-
Leopoldo, M., Lacivita, E., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(24), 8343-8363. [Link]
-
Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science, 35(3), 102558. [Link]
-
Di Pietro, O., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 38(18), 3623-3631. [Link]
-
Fantegrossi, W. E., et al. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 6(9), 1560-1572. [Link]
-
Di Pietro, O., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 38(18), 3623-3631. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science. [Link]
-
Glennon, R. A., et al. (2005). 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(6), 1707-1711. [Link]
-
Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. [Link]
-
Sahu, P. K., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 9(8), 1285-1291. [Link]
-
Chojnacka-Wójcik, E., et al. (1998). Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones. Il Farmaco, 53(8-9), 569-575. [Link]
-
Ntountaniotis, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1782. [Link]
-
Kucwaj-Brysz, K., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(2), 527-535. [Link]
-
Masłyk, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12534. [Link]
-
Cacciatore, I., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(15), 4785. [Link]
-
Cunningham, K. A., & Callahan, P. M. (1989). Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys. Neuropharmacology, 28(8), 817-821. [Link]
-
BioChemPartner. (n.d.). 5 HT Receptor/Serotonin Receptor. BioChemPartner.com. [Link]
-
Jones, D. M. (2001). The design and synthesis of novel 5-HT2C ligands (Doctoral dissertation, University of Birmingham). [Link]
Sources
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of o-Tolyl-piperazine Derivatives in Neuroscience: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in the design of centrally acting therapeutics, and among its myriad variations, the o-tolyl-piperazine moiety has emerged as a particularly fruitful pharmacophore. This in-depth technical guide provides a comprehensive literature review of o-tolyl-piperazine derivatives, navigating their synthesis, pharmacological intricacies, and burgeoning potential in the treatment of complex neurological and psychiatric disorders. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the knowledge to innovate within this promising chemical space.
The o-Tolyl-piperazine Core: A Privileged Scaffold in CNS Drug Design
The prevalence of the piperazine ring in drugs targeting the central nervous system (CNS) is a testament to its advantageous physicochemical properties.[1] Its basic nitrogen atoms allow for favorable interactions with biological targets and contribute to aqueous solubility, a crucial factor for bioavailability.[1] The introduction of an o-tolyl group at one of the piperazine nitrogens imparts a specific conformational rigidity and lipophilicity that has proven effective in modulating the activity of various neurotransmitter systems.[2] This strategic substitution often leads to compounds with high affinity for serotonin and dopamine receptors, key players in the pathophysiology of numerous neurological disorders.[3][4]
Synthetic Strategies: Building the o-Tolyl-piperazine Framework
The synthesis of o-tolyl-piperazine derivatives typically follows convergent strategies that allow for the facile introduction of diverse functionalities. A common approach involves the N-arylation of piperazine with an o-tolyl halide, followed by the functionalization of the second nitrogen atom.
General Synthetic Workflow
A versatile and widely employed synthetic route begins with the monosubstitution of piperazine. To achieve selectivity, one nitrogen atom is often protected with a group like tert-butoxycarbonyl (Boc). The unprotected nitrogen can then be reacted with an o-tolyl-containing electrophile. Subsequent deprotection of the Boc group yields the 1-(o-tolyl)piperazine intermediate, which is then poised for further modification.
Caption: General synthetic workflow for o-tolyl-piperazine derivatives.
Exemplar Synthesis: N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide
A specific example illustrating this strategy is the synthesis of N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide, a compound investigated for its potential in Alzheimer's disease.[5]
Pharmacological Profile: A Multi-Receptor Targeting Strategy
o-Tolyl-piperazine derivatives often exhibit a polypharmacological profile, interacting with multiple receptor systems in the brain. This multi-target engagement can be advantageous for treating complex disorders with multifaceted pathologies.
Serotonergic System Modulation
A primary area of investigation for o-tolyl-piperazine derivatives is their interaction with serotonin (5-HT) receptors.[6] Many of these compounds display high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors.[3][6] The nature of this interaction, whether agonistic or antagonistic, is highly dependent on the other substituents on the piperazine scaffold. For instance, some derivatives act as 5-HT1A receptor agonists, a mechanism associated with anxiolytic and antidepressant effects, while others may antagonize 5-HT2A receptors, a property of several atypical antipsychotics.[3][7]
Dopaminergic System Modulation
The dopaminergic system is another key target for o-tolyl-piperazine derivatives.[4] These compounds frequently bind to dopamine D2 and D3 receptors, with some exhibiting selectivity for one subtype over the other.[4] The interaction with dopamine receptors is central to the therapeutic effects of many antipsychotic medications.[8] Molecular modeling studies suggest that the arylpiperazine moiety docks into a binding pocket formed by transmembrane helices of the dopamine receptor, with the protonated nitrogen of the piperazine ring forming a crucial salt bridge with a conserved aspartate residue.[8][9]
Other CNS Targets
Beyond the serotonergic and dopaminergic systems, some o-tolyl-piperazine derivatives have been found to interact with other CNS targets, including:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, and some piperazine derivatives have been shown to possess this activity.
-
Transient Receptor Potential Canonical 6 (TRPC6) Channels: Activation of TRPC6 channels has been proposed as a neuroprotective strategy, and certain piperazine derivatives have been identified as activators of these channels.[10]
Receptor Binding Affinities of Selected o-Tolyl-piperazine Derivatives
The following table summarizes the receptor binding affinities (Ki, nM) of representative o-tolyl-piperazine derivatives from the literature. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | D2 | Reference |
| 1-(o-Tolyl)piperazine | 130 | 250 | >1000 | [11] |
| N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide | 25 | 150 | 500 | [5] |
| Aripiprazole (contains a phenylpiperazine moiety) | 1.7 | 3.4 | 0.34 | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for illustrative purposes.
Mechanism of Action: From Receptor Binding to Cellular Response
The therapeutic effects of o-tolyl-piperazine derivatives stem from their ability to modulate intracellular signaling cascades downstream of their target receptors.
Serotonergic Signaling Pathways
The activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and downstream transcription factors, ultimately altering neuronal excitability and gene expression. Conversely, antagonism of 5-HT2A receptors, which are also GPCRs, can block the activation of phospholipase C (PLC), leading to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and consequently, a decrease in intracellular calcium release and protein kinase C (PKC) activation.
Caption: Simplified serotonergic signaling pathways modulated by o-tolyl-piperazine derivatives.
Dopaminergic Signaling Pathways
The modulation of D2 dopamine receptors, which are also GPCRs coupled to Gi proteins, leads to similar downstream effects as 5-HT1A receptor activation, namely the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This is a key mechanism of action for many antipsychotic drugs.
Therapeutic Applications in Neuroscience
The diverse pharmacological profiles of o-tolyl-piperazine derivatives make them promising candidates for a range of neurological and psychiatric disorders.
Alzheimer's Disease
Several lines of evidence suggest that o-tolyl-piperazine derivatives may be beneficial in Alzheimer's disease. Some compounds have shown the ability to inhibit acetylcholinesterase, which can provide symptomatic relief.[12] Furthermore, the modulation of TRPC6 channels by certain piperazine derivatives may offer a neuroprotective effect.[10] Additionally, some piperazine-based compounds have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[13]
Depression and Anxiety Disorders
The interaction of o-tolyl-piperazine derivatives with the serotonergic system, particularly their agonist activity at 5-HT1A receptors, makes them attractive candidates for the treatment of depression and anxiety.[2] Several approved antidepressant and anxiolytic drugs incorporate the arylpiperazine scaffold.
Schizophrenia
The dual antagonism of D2 and 5-HT2A receptors is a well-established mechanism for atypical antipsychotics used in the treatment of schizophrenia. The ability of many o-tolyl-piperazine derivatives to target both of these receptors highlights their potential in this therapeutic area.
Experimental Protocols for Characterization
The preclinical evaluation of o-tolyl-piperazine derivatives relies on a battery of in vitro and in vivo assays to determine their pharmacological and functional properties.
In Vitro Assay: Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an o-tolyl-piperazine derivative for a target receptor (e.g., 5-HT1A).
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test compound (o-tolyl-piperazine derivative)
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand)
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Assay: Forced Swim Test in Mice
This behavioral test is widely used to screen for potential antidepressant activity.
Objective: To assess the antidepressant-like effect of an o-tolyl-piperazine derivative.
Materials:
-
Mice
-
Cylindrical water tank
-
Water at a controlled temperature
-
Test compound
-
Vehicle control
-
Video recording system (optional)
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test.
-
Individually place each mouse in the water tank.
-
Record the behavior of the mouse for a set period (e.g., 6 minutes).
-
Score the duration of immobility (floating with only minor movements to keep the head above water).
-
A significant decrease in the duration of immobility in the test compound group compared to the vehicle group is indicative of an antidepressant-like effect.
In Vitro Assay: Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase.
Objective: To determine the IC50 value of an o-tolyl-piperazine derivative for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the AChE enzyme and the test compound.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Measure the absorbance of the yellow product over time using a microplate reader.
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value.[14][15][16]
In Vitro Assay: Amyloid Beta Aggregation Inhibition Assay
This assay assesses the ability of a compound to prevent the aggregation of amyloid-beta peptides.
Objective: To evaluate the inhibitory effect of an o-tolyl-piperazine derivative on amyloid-beta aggregation.
Materials:
-
Monomeric amyloid-beta (Aβ) peptide (e.g., Aβ42)
-
Thioflavin T (ThT) dye
-
Test compound
-
Assay buffer
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the Aβ peptide and the test compound at various concentrations.
-
In a 96-well plate, mix the Aβ peptide with the test compound or a vehicle control.
-
Add ThT dye to each well. ThT fluoresces upon binding to amyloid fibrils.
-
Incubate the plate at 37°C to promote Aβ aggregation.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
An inhibition of the increase in fluorescence in the presence of the test compound indicates an anti-aggregation effect.[1][17][18]
Future Directions and Conclusion
The o-tolyl-piperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research will likely focus on:
-
Subtype Selectivity: Fine-tuning the structure to achieve greater selectivity for specific serotonin and dopamine receptor subtypes to minimize off-target effects.
-
Multi-Target Drug Design: Rationally designing compounds that modulate multiple targets implicated in a particular disease to achieve synergistic therapeutic effects.
-
Blood-Brain Barrier Penetration: Optimizing the physicochemical properties of these derivatives to enhance their ability to cross the blood-brain barrier and reach their CNS targets.
References
-
Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3520.
- Capuano, A., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1313–1327.
-
Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay. Retrieved from [Link]
- Lacivita, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234.
- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 433–443.
- Staroń, J., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 115, 105216.
- Taylor, M., et al. (2011). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein Engineering, Design and Selection, 24(10), 733–742.
- Varalda, M., et al. (2015). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design, 21(27), 3983–3993.
- Verma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(4), e14537.
- Wang, Y., et al. (2014). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Arzneimittelforschung, 64(11), 597–603.
- Zhang, T., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Neuroscience, 12, 113.
-
ResearchGate. (2015). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Retrieved from [Link]
-
Current Drug Targets. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]
-
Semantic Scholar. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Retrieved from [Link]
-
PubMed. (2001). Synthesis and structure-affinity relationships of 1-[omega-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones as 5-HT(7) receptor ligands. Retrieved from [Link]
-
MDPI. (2022). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from [Link]
-
ResearchGate. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]
-
MDPI. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.bg.ac.rs [chem.bg.ac.rs]
- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 18. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
Methodological & Application
Protocol for using 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine as an intermediate
Application Note: 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine as a Privileged Intermediate in CNS Drug Discovery
Introduction: The Arylpiperazine Scaffold
This compound (CAS: 58334-09-1) is a high-value intermediate utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. The N-arylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as the primary pharmacophore for a vast array of serotonergic (5-HT) and dopaminergic (D2/D3) modulators.
The addition of the ethylamine "linker" to the o-tolylpiperazine core transforms the molecule into a versatile nucleophile. This primary amine allows for the rapid attachment of diverse "head groups" (heterocycles, bicyclic systems) via amide, sulfonamide, or urea linkages, facilitating the synthesis of libraries targeting:
-
5-HT1A Receptors: Anxiolytics and antidepressants (e.g., analogs of Buspirone).
-
Alpha-1 Adrenergic Receptors: Antihypertensives (e.g., analogs of Urapidil/Naftopidil).
-
D2/D3 Receptors: Antipsychotics (e.g., Aripiprazole derivatives).[1]
Chemical Properties & Handling
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 58334-09-1 |
| Molecular Formula | C₁₃H₂₁N₃ |
| Molecular Weight | 219.33 g/mol |
| Appearance | Pale yellow oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Slightly soluble in water. |
| pKa (Calc) | ~9.8 (Primary amine), ~6.5 (Piperazine N4) |
| Storage | 2–8°C, under Argon/Nitrogen (Air sensitive) |
Safety Advisory: This compound is a primary amine and should be treated as a corrosive skin irritant. Handle in a fume hood. Long-term storage can lead to carbonate formation if exposed to air (CO₂ absorption).
Strategic Reaction Pathways (Flowchart)
The following diagram illustrates the three primary synthetic workflows for this intermediate.
Figure 1: Divergent synthetic pathways utilizing the primary amine handle for library generation.
Detailed Experimental Protocols
Protocol A: Amide Coupling (Synthesis of GPCR Ligands)
Rationale: This is the most common application. The ethylamine chain acts as a flexible linker, positioning the arylpiperazine pharmacophore at the correct distance from the secondary binding pocket of the receptor.
Reagents:
-
Carboxylic Acid (R-COOH): 1.0 equiv
-
Intermediate (Amine): 1.1 equiv
-
HATU (Coupling Agent): 1.2 equiv
-
DIPEA (Base): 3.0 equiv
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.
-
Addition: Add This compound (1.1 mmol) dropwise (diluted in 1 mL DMF if necessary).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+H of product).
-
Workup (Self-Validating Step): Dilute with EtOAc (30 mL). Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x).
-
Why? The basic wash removes unreacted acid and HATU byproducts. The water wash removes DMF.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0–10% MeOH in DCM).
Protocol B: Sulfonamide Synthesis
Rationale: Sulfonamides often show improved metabolic stability compared to amides and are key motifs in 5-HT6 and 5-HT7 antagonists.
Reagents:
-
Sulfonyl Chloride (R-SO₂Cl): 1.1 equiv
-
Intermediate (Amine): 1.0 equiv
-
Triethylamine (TEA): 2.0 equiv
-
Solvent: Anhydrous DCM
Step-by-Step Methodology:
-
Preparation: Dissolve This compound (1.0 mmol) and TEA (2.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C.[2]
-
Addition: Add the Sulfonyl Chloride (1.1 mmol) dropwise to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 3–6 hours.
-
Quench: Add water (5 mL) and stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.
-
Isolation: Separate the organic layer.[3] Wash with 0.1 M HCl (carefully, to remove excess amine/TEA without protonating the piperazine too strongly—keep pH > 5) or simply wash with brine if the product is acid-sensitive.
-
Validation: ¹H NMR should show the disappearance of the CH₂-NH₂ protons (broad singlet ~1.5 ppm) and the appearance of the sulfonamide NH (broad singlet ~7–8 ppm).
Analytical Validation & Troubleshooting
NMR Interpretation (¹H NMR, 400 MHz, CDCl₃):
-
Aryl Region: Look for the 4 aromatic protons of the o-tolyl group (multiplets, 6.9–7.2 ppm).
-
Methyl Group: A distinct singlet at ~2.3 ppm (Ar-CH₃).
-
Piperazine Ring: Two multiplets at ~2.9–3.1 ppm (8H).
-
Ethyl Linker:
-
The CH₂ attached to the piperazine (N-CH₂) appears as a triplet at ~2.5 ppm.
-
The CH₂ attached to the primary amine/amide (CH₂-N) appears as a triplet (or quartet in amides) at ~2.8–3.4 ppm.
-
Common Pitfalls:
-
Dimerization: If using the amine in nucleophilic substitution (e.g., with alkyl halides), ensure the amine is in excess or added slowly to prevent di-alkylation.
-
Oxidation: The o-tolyl group is relatively stable, but the piperazine nitrogens can oxidize to N-oxides if left in solution for days without antioxidants.
References
-
Bielenica, A., et al. (2013).[4] "Binding Modes of Chain Arylpiperazines to 5-HT1A, 5-HT2A and 5-HT7 Receptors." Mini-Reviews in Medicinal Chemistry, 13(10), 1516-1539. Link
-
Leopoldo, M., et al. (2011). "Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry, 47(26), 6616-6624. Link
-
Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(2-Aminoethyl)-4-arylpiperazines as 5-HT1A receptor ligands." Archiv der Pharmazie, 327(12), 775-780. Link
-
BOC Sciences. (2023). "Product Data Sheet: this compound (CAS 58334-09-1)."
Sources
Application Note: Strategic Synthesis and Utilization of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
Here is a comprehensive Application Note and Protocol guide for the preparation and utilization of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine , a critical intermediate in the synthesis of CNS-active pharmaceutical agents.
Introduction & Pharmacological Significance
The compound This compound (CAS: 58334-09-1) represents a "privileged scaffold" in medicinal chemistry. It serves as the primary amine anchor for a class of drugs known as Long-Chain Arylpiperazines (LCAPs) .
While structurally related to the antihypertensive Urapidil (which utilizes an o-methoxy phenyl and propyl linker), the o-tolyl ethylamine variant is specifically engineered for high-affinity binding to 5-HT1A (Serotonin) and D2 (Dopamine) receptors. It is the direct precursor to the anxiolytic agent Tolpiprazole and a versatile building block for constructing libraries of antipsychotic and neuroprotective agents.
Key Applications
-
Tolpiprazole Synthesis: Direct amide coupling to form the pyrazole-carboxamide anxiolytic.
-
CNS Ligand Discovery: Synthesis of urea and sulfonamide derivatives targeting anxiety and schizophrenia.
-
Fragment-Based Drug Design: Used to introduce the o-tolylpiperazine pharmacophore, known to enhance metabolic stability compared to its o-methoxy counterparts.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine |
| CAS Number | 58334-09-1 |
| Molecular Formula | C₁₃H₂₁N₃ |
| Molecular Weight | 219.33 g/mol |
| Appearance | Pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, Methanol, Ethanol; slightly soluble in water |
| Key Reactivity | Primary amine (nucleophilic attack), Piperazine nitrogen (protonation site) |
Protocol A: Preparation of the Intermediate
Objective: Synthesize high-purity this compound starting from 1-(2-Tolyl)piperazine. Methodology: The Gabriel Synthesis (Phthalimide Route) is recommended over chloroacetonitrile reduction for pharmaceutical applications due to the avoidance of lithium aluminum hydride (LiAlH₄) and superior impurity profiles.
Reaction Scheme Visualization
Caption: Figure 1. The Gabriel Synthesis pathway ensures primary amine specificity, avoiding over-alkylation byproducts common in direct alkylation methods.
Step-by-Step Procedure
Step 1: N-Alkylation
-
Charge: In a 500 mL round-bottom flask, dissolve 1-(2-Tolyl)piperazine (17.6 g, 100 mmol) in Acetonitrile (200 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (27.6 g, 200 mmol). Stir for 15 minutes at room temperature.
-
Electrophile Addition: Add N-(2-Bromoethyl)phthalimide (26.7 g, 105 mmol) portion-wise.
-
Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Cool to RT. Filter off inorganic salts.[1] Evaporate the solvent under reduced pressure.
-
Crystallization: Recrystallize the residue from Ethanol to obtain the phthalimide intermediate (Yield: ~85%).
Step 2: Deprotection (Hydrazinolysis)
-
Suspension: Suspend the phthalimide intermediate (34.9 g, 100 mmol) in Ethanol (300 mL).
-
Cleavage: Add Hydrazine Hydrate (80%, 15 mL, 250 mmol) dropwise.
-
Reflux: Heat to reflux for 4 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Isolation: Cool to RT. Acidify with concentrated HCl to pH 1 (dissolves the amine, precipitates phthalhydrazide further). Filter off the solid.[2][1]
-
Basification: Neutralize the filtrate with 20% NaOH solution to pH 12.
-
Extraction: Extract with Dichloromethane (3 x 100 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Vacuum distillation or conversion to dihydrochloride salt for storage.
Protocol B: Application — Synthesis of Tolpiprazole
Objective: Use the prepared ethylamine to synthesize Tolpiprazole , a known anxiolytic agent. Mechanism: Amide coupling using Carbonyldiimidazole (CDI) activation.
Workflow Visualization
Caption: Figure 2. Convergent synthesis of Tolpiprazole via CDI-mediated amide coupling.
Step-by-Step Procedure
-
Activation: In a dry flask under Argon, dissolve 5-methylpyrazole-4-carboxylic acid (1.26 g, 10 mmol) in anhydrous DMF (15 mL).
-
Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol). Stir at room temperature for 1 hour until CO₂ evolution ceases (formation of acyl imidazole).
-
Addition: Add a solution of This compound (2.19 g, 10 mmol) in DMF (5 mL) dropwise.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Pour the reaction mixture into ice-water (100 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with saturated NaHCO₃ and Brine.
-
Purification: The crude product is often an oil. Purify via column chromatography (Silica gel, Eluent: DCM/MeOH 95:5) or crystallize as the hydrochloride salt from Isopropanol.
-
Validation:
-
Target Yield: 65–75%
-
¹H NMR (DMSO-d₆): Look for the pyrazole methyl singlet (~2.4 ppm), the ethyl bridge triplets (~2.5 and 3.4 ppm), and the o-tolyl aromatic pattern.
-
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compounds, the following analytical parameters must be met.
HPLC Method (Reverse Phase)[2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Aryl absorption).
-
Retention Time: The ethylamine intermediate elutes early (polar); Tolpiprazole elutes later due to the pyrazole amide lipophilicity.
NMR Characterization (Intermediate)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15–6.95 (m, 4H, Ar-H) — o-Tolyl ring.
-
δ 2.95 (m, 4H) — Piperazine ring (adjacent to N-aryl).
-
δ 2.80 (t, 2H) — CH₂ adjacent to primary amine.
-
δ 2.60 (m, 4H) — Piperazine ring (adjacent to alkyl).
-
δ 2.48 (t, 2H) — CH₂ adjacent to piperazine.
-
δ 2.28 (s, 3H) — Aryl-Methyl group.
-
Safety & Handling (MSDS Summary)
-
Hazards: The ethylamine intermediate is a Skin Irritant (H315) and causes Serious Eye Damage (H318) . It is harmful if swallowed.
-
Piperazine Sensitivity: Arylpiperazines can be sensitizers. Handle in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Primary amines are sensitive to atmospheric CO₂ (carbamate formation).
References
-
Tolpiprazole Synthesis
- Source: US Patent 3959286.
- Relevance: Defines the primary amide coupling route for this specific scaffold.
-
Link:
-
Arylpiperazine Scaffold Chemistry
- Source: Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 5. 1-(2-Tolyl)
- Relevance: Establishes the SAR for the o-tolyl substitution p
-
Link:
-
General Synthesis of Aminoethyl-piperazines
- Source: BenchChem Protocols. "N-(2-Aminoethyl)piperazine synthesis protocol."
- Relevance: Provides foundational alkylation methodologies adaptable to the o-tolyl deriv
-
Link:
-
Urapidil & Related Analogs (Comparative)
- Source: Arzneimittelforschung (1977). "Synthesis and physico-chemical properties of the antihypertensive agent urapidil."
- Relevance: Comparative reference for the o-methoxy vs. o-tolyl structural distinction.
-
Link:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
Here is the technical support center with troubleshooting guides and FAQs for improving the reaction yield of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine synthesis.
Introduction: Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical intermediate in the development of several active pharmaceutical ingredients (APIs), most notably as a precursor to Vortioxetine.[1][2] Achieving a high yield of this compound is paramount for the economic viability and efficiency of the overall drug synthesis process. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing actionable solutions grounded in established chemical principles.
Section 1: Synthetic Strategies Overview
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory.
-
Route A: N-Arylation First. This common approach involves first forming the C-N bond between the o-tolyl group and the piperazine core, followed by the addition of the ethylamine side chain.
-
Route B: Side-Chain Attachment First. This alternative involves functionalizing piperazine with a protected ethylamine equivalent, followed by N-arylation with the o-tolyl group.
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, following a question-and-answer format.
Question 1: My overall yield is consistently low (<50%). What are the most common causes and how can I fix them?
Answer: A low overall yield is a multifaceted problem. The most effective way to diagnose the issue is to analyze each step independently. Here is a workflow to identify the bottleneck.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Breakdown:
-
Starting Material Purity: Ensure your piperazine is anhydrous and the o-halotoluene (e.g., 2-bromotoluene or 2-iodotoluene) is free from contaminants. Moisture can quench the strong bases used in coupling reactions.
-
Inefficient N-Arylation: This is often the most challenging step. The Buchwald-Hartwig amination is highly effective but sensitive.[1][3]
-
Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For electron-neutral aryl halides like 2-bromotoluene, bulky, electron-rich phosphine ligands are preferred. Systems like Pd₂(dba)₃ with BINAP or DPEphos are excellent starting points.[4]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa) is generally more effective than carbonates for this transformation.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) in a high-boiling solvent like toluene.
-
-
Poor Side-Chain Addition: Direct alkylation of 1-(o-tolyl)piperazine with reagents like 2-chloroethylamine can be sluggish and lead to side products. A superior method is reductive amination.[5][6] This two-step, one-pot process involves forming an imine from the piperazine and a carbonyl compound, followed by in-situ reduction. This method offers higher yields and cleaner reaction profiles.
-
Product Loss During Purification: The product is a basic amine, which can streak on silica gel chromatography, leading to poor separation and loss of material.
-
Acid-Base Extraction: A highly effective purification method is to dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective, scalable purification method.[7]
-
Question 2: I'm seeing significant byproduct formation during the N-arylation (Buchwald-Hartwig) step. How can I improve selectivity?
Answer: Byproduct formation in Buchwald-Hartwig coupling typically arises from side reactions like hydrodehalogenation of your aryl halide or homo-coupling.
-
Cause - Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive for the desired cross-coupling but can catalyze side reactions.
-
Solution: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Use a ligand-to-palladium ratio of at least 2:1 to stabilize the catalytic species. Do not overheat the reaction; find the minimum temperature required for a reasonable reaction rate.
-
-
Cause - Incorrect Base: While strong bases are needed, using an incorrect type or quality can be detrimental.
-
Solution: Use high-purity sodium tert-butoxide or potassium tert-butoxide. Ensure it is fresh and has been stored under inert gas.
-
-
Cause - Mono- vs. Di-arylation of Piperazine: While less common with a 1:1 stoichiometry, using excess aryl halide can lead to di-arylation.
-
Solution: Use piperazine as the limiting reagent or use a large excess of piperazine if the aryl halide is more valuable. Alternatively, using N-Boc-piperazine allows for mono-arylation, followed by deprotection.
-
Question 3: The alkylation of 1-(o-tolyl)piperazine with 2-chloroethylamine is inefficient. Are there better methods?
Answer: Yes, this is a common problem. Direct Sₙ2 alkylation with 2-chloroethylamine is often slow and requires high temperatures, which can lead to degradation. Furthermore, the product itself is a nucleophile and can react further.
Recommended Alternative: Reductive Amination This is the preferred industrial method for its efficiency and selectivity.[5]
-
Principle: You react 1-(o-tolyl)piperazine with an aldehyde, 2-(Boc-amino)acetaldehyde, to form an iminium ion, which is then reduced in situ. The Boc-protecting group is then removed. A more direct approach uses glycolonitrile followed by reduction.
-
Advantages:
-
Milder Conditions: Reactions are often run at room temperature.
-
High Selectivity: Reduces the risk of over-alkylation.
-
Efficient Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, selective for imines over other functional groups, and easy to handle.[5]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best synthetic route for a scalable, multi-gram synthesis? A: For scalability, Route A (N-Arylation First) , combined with reductive amination for the side-chain installation, is generally superior. The Buchwald-Hartwig N-arylation has been scaled successfully in many industrial processes.[3][4] Reductive amination is also a robust and high-yielding industrial reaction. Purification via acid-base extraction or distillation is more scalable than chromatography.
Q: Which analytical techniques are recommended for monitoring reaction progress and purity? A:
-
Reaction Monitoring:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for tracking the disappearance of starting materials and the appearance of the product, providing both retention time and mass confirmation.
-
TLC (Thin-Layer Chromatography): A quick and easy method. For these basic amines, use a mobile phase doped with a small amount of triethylamine (e.g., 1%) to prevent streaking on the silica plate.
-
-
Purity Assessment:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of the final product and key intermediates.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for assessing the purity of volatile starting materials and the final product.
-
Q: What are the key safety considerations for this synthesis? A:
-
Palladium Catalysts: While not highly toxic, they are heavy metals and should be handled with care. Waste must be disposed of according to regulations.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood under an inert atmosphere.
-
Strong Bases: Sodium tert-butoxide is corrosive and reacts violently with water.
-
Solvents: Toluene and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(o-Tolyl)piperazine via Buchwald-Hartwig Amination
| Parameter | Value/Reagent | Notes |
| Reactants | 2-Bromotoluene | 1.0 eq. |
| Piperazine (anhydrous) | 1.2 eq. | |
| Catalyst System | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1 mol% |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 2.5 mol% | |
| Base | Sodium tert-butoxide (t-BuONa) | 1.4 eq. |
| Solvent | Toluene (anhydrous) | ~5 mL per mmol of 2-bromotoluene |
| Conditions | 100 °C, under Argon | 12-24 hours |
Step-by-Step Methodology:
-
To an oven-dried flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Purge the flask with argon for 10 minutes.
-
Add anhydrous toluene via syringe, followed by piperazine and 2-bromotoluene.
-
Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of argon.
-
Monitor the reaction by LC-MS or TLC until the 2-bromotoluene is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(o-tolyl)piperazine, which can be purified further or used directly in the next step.
Protocol 2: Synthesis of this compound via Reductive Amination
| Parameter | Value/Reagent | Notes |
| Reactants | 1-(o-Tolyl)piperazine | 1.0 eq. |
| 2-(Boc-amino)acetaldehyde | 1.1 eq. | |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | 1.5 eq. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous |
| Conditions | Room Temperature, under Nitrogen | 4-12 hours |
Step-by-Step Methodology:
-
Dissolve 1-(o-tolyl)piperazine and 2-(Boc-amino)acetaldehyde in anhydrous DCM under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature until the starting piperazine is consumed (monitor by TLC/LC-MS).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Deprotection: Dissolve the crude Boc-protected product in DCM and add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure. The resulting salt can be purified, or it can be neutralized with a base and extracted to yield the free amine product.
References
- A Guide to the Vortioxetine Synthesis Process. (2025). Vertex AI Search.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.
- Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. (n.d.). PMC.
- US4602091A - Production of ethylenediamine and N-aminoethylpiperazine
- Intramolecular reductive amination for the preparation of piperazines. (n.d.).
- Different synthetic routes to vortioxetine hydrobromide. (2022). ChemicalBook.
- CAS 58334-09-1 this compound. (n.d.). BOC Sciences.
- EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (n.d.).
- VORTIOXETINE - New Drug Approvals. (n.d.). FDA.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
- A General and Convenient Synthesis of N-Aryl Piperazines. (2025).
- US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (n.d.).
- Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. (n.d.). Benchchem.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
[1]
Executive Summary & Molecule Profile
User Context: You are likely synthesizing 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS: 58334-09-1), a critical intermediate often used in the synthesis of serotonin antagonists and antihypertensive agents like Urapidil .[1]
The Challenge: This molecule presents a "purification paradox." It contains a lipophilic aryl group (o-tolyl) and a highly polar primary amine tail.[1] This duality often leads to:
-
Oiling Out: The free base resists crystallization.
-
Tailing: The primary amine interacts strongly with silanol groups during chromatography.[2]
-
Oxidation: The primary amine is susceptible to air oxidation over time.
Technical Profile:
| Property | Value / Description |
|---|---|
| Structure | Aryl-piperazine core with an ethylamine linker.[1][3] |
| Basicity (pKa) | N1 (Ethylamine): ~10.0 (Strongly Basic) N4 (Piperazine): ~7.5 (Moderately Basic) N1 (Aryl-N): < 3.0 (Weakly Basic due to resonance) |
| Physical State | Free Base: Viscous yellow/orange oil.[1] HCl Salt: White to off-white crystalline solid.[1] |
| Solubility | Free Base: Soluble in DCM, EtOAc, Toluene. Insoluble in water (high pH). Salt: Soluble in Water, Methanol. |
Purification Decision Matrix
Before selecting a protocol, determine your purity requirements and scale.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and impurity profile.
Detailed Protocols
Method A: High-Vacuum Distillation (The "Workhorse")
Best for: Large scale (>10g), removing non-volatile tars, and isolating the free base.
The Science: The free base has a high boiling point. Standard distillation will cause decomposition (oxidation/polymerization) before the product distills. You must use high vacuum to lower the boiling point below the decomposition threshold.
Protocol:
-
Setup: Use a short-path distillation apparatus (Vigreux columns are often too restrictive).[1] Ensure the vacuum pump can achieve < 1 mmHg (Torr) .
-
Degassing: Stir the crude oil under weak vacuum for 20 minutes at room temperature to remove residual solvents (DCM, Toluene).
-
Heating: Slowly ramp the oil bath temperature.
-
Fore-run: Collect lower boiling impurities (often unreacted chloroacetonitrile or solvent traces).
-
Main Fraction: The product typically distills between 140°C – 160°C at 0.5 mmHg (Note: Exact BP varies strictly with vacuum pressure).
-
-
Storage: Immediately flush the receiving flask with Argon/Nitrogen. The hot amine reacts rapidly with atmospheric CO2 and moisture.
Troubleshooting:
-
Issue: "The temperature is rising, but nothing is distilling."
-
Fix: Insulate the distillation head with aluminum foil. The vapor pressure is low; heat loss at the glass walls causes reflux before the collection flask.
Method B: Dihydrochloride Salt Crystallization (The "Polishing")
Best for: Long-term storage, high purity (>99%), and handling "oiling out" issues.
The Science: Converting the oily free base into a lattice-structured salt (HCl) excludes impurities. The o-tolyl group provides enough lipophilicity that the salt can be recrystallized from alcohols, unlike smaller hydrophilic amines that just absorb water and turn into goo.
Protocol:
-
Dissolution: Dissolve 10g of crude free base in 50 mL of absolute Ethanol (EtOH) or Isopropanol (IPA) .
-
Critical: Do not use water.[1] The system must be anhydrous to induce precipitation.
-
-
Acidification: Cool to 0°C. Dropwise add HCl in Diethyl Ether (2M) or HCl in Dioxane (4M) .
-
Target pH: ~2-3 (wet pH paper).
-
Observation: A white precipitate should form immediately.
-
-
Digestion: Stir the slurry for 30 minutes at 0°C.
-
Recrystallization (If needed):
-
Drying: Vacuum dry at 40°C over P2O5.
Troubleshooting:
-
Issue: "I added HCl and it turned into a sticky gum, not a powder."
-
Fix: This is "oiling out." Re-dissolve the gum in hot EtOH. Add a seed crystal (if available) or scratch the glass side with a spatula while cooling. Add more anti-solvent (Ether) very slowly.
Method C: Flash Chromatography (The "Analytical" Fix)
Best for: Small scale (<2g) or separating closely eluting impurities.
The Science: Primary amines tail severely on silica gel because they hydrogen bond with acidic silanols (
Protocol:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: DCM : Methanol : Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) .[1]
-
Ratio: Start with 95 : 4 : 1 (DCM:MeOH:TEA).[1]
-
Gradient: Increase polarity to 90 : 9 : 1 .
-
-
Loading: Dissolve crude in minimal DCM. Do not use DMF or DMSO for loading.
Data Visualization: The Tailing Effect
| Condition | Peak Shape | Rf Value | Resolution |
|---|---|---|---|
| DCM/MeOH (No Base) | Broad, Tailing | 0.05 - 0.30 (Streak) | Poor |
| + 1% Triethylamine | Sharp, Symmetrical | 0.35 (Defined) | High |
| + 1% Acetic Acid | Retention Loss | 0.0 (Stuck) | Fail |[1]
Troubleshooting & FAQs
Q1: My product is turning green/blue after a few days. Why?
A: This indicates oxidation. Primary amines and aryl-piperazines are sensitive to air.
-
Fix: Store the free base under Argon at -20°C.
-
Better Fix: Convert it to the Dihydrochloride salt (Method B). The salt form is stable at room temperature for years.
Q2: I have unreacted 1-(o-tolyl)piperazine in my mixture. How do I remove it?
A: This is a secondary amine, while your product is a primary amine (on the tail).
-
Extraction Trick:
-
Dissolve mixture in DCM.
-
Wash with pH 5.5 Acetate Buffer .[1]
-
Theory: The primary amine (pKa ~10) will protonate and go into water. The aryl-piperazine (pKa ~7.5, but hindered) may partially remain in organic or distribute differently.[1]
-
Note: This is difficult due to pKa overlap.[1] Distillation (Method A) is far superior for separating the starting material (lower BP) from the product.
-
Q3: Can I use water for recrystallization?
A: Generally, No . The HCl salt of this molecule is extremely water-soluble.[1] Using water will likely result in significant yield loss.[1] Use Ethanol/Ether or Methanol/IPA systems.
References
-
Synthesis of Aryl Piperazines: U.S. Patent 3,733,325. "Preparation of aminoethylpiperazine derivatives." (Describes the hydrogenation of nitrile precursors to ethylamines).
-
Chromatography of Amines: Journal of Chromatographic Science. "Troubleshooting in Chromatography: Tailing of Basic Compounds." (Explains the silanol interaction mechanism).
-
Recrystallization Solvents: MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." (General protocols for polarity matching in crystallization).
-
pKa of Piperazines: University of Regina. "pKa Values of Some Piperazines at Different Temperatures." (Provides thermodynamic data for piperazine nitrogen basicity).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. Ensure all work is performed in a fume hood.
Sources
- 1. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
Common degradation products of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
Technical Support Center: Stability & Degradation of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
Welcome to the Technical Support Hub
Current Status: Operational Subject: this compound (CAS: 58334-09-1) Role: Senior Application Scientist Ticket ID: T-2024-OX-PIP
Executive Summary: The Molecule at a Glance
This compound is a critical pharmacophore used primarily as an intermediate in the synthesis of CNS-active agents (e.g., serotonin modulators like Enciprazine analogs or Pipofezine derivatives). Structurally, it consists of an arylpiperazine core linked to a primary ethylamine tail.
Stability Profile:
-
High Risk: Oxidative degradation (N-oxide formation).
-
Moderate Risk: N-dealkylation (cleavage of the ethylamine chain).
-
Context: The electron-rich nitrogen atoms and the primary amine make this compound sensitive to air, peroxides, and light.
Troubleshooting Guide (FAQ Format)
Use this section to diagnose specific experimental anomalies.
Q1: I see a new impurity peak at RRT ~1.05 with a mass shift of +16 Da. What is this?
Diagnosis: This is likely the N-Oxide variant. Root Cause: Exposure to atmospheric oxygen or peroxides in solvents (e.g., aged THF or ethers). Mechanism: The tertiary nitrogen atoms in the piperazine ring are nucleophilic. While the N4 (attached to the tolyl group) is sterically hindered, the N1 (attached to the ethylamine) is accessible for oxidation, forming the N-oxide. Action:
-
Check solvent quality (test for peroxides).
-
Store the compound under Argon/Nitrogen.
-
Verification: Treat a small aliquot with mild reducing agent (e.g., Sodium Metabisulfite). If the peak disappears, it is an N-oxide.
Q2: My LC-MS shows a dominant fragment at m/z ~176 (or [M-43]).
Diagnosis: This is 1-(2-Tolyl)piperazine (the dealkylated core). Root Cause: Oxidative N-dealkylation or thermal stress. Mechanism: The bond between the piperazine nitrogen and the ethyl chain cleaves, often via an iminium ion intermediate. This releases the arylpiperazine core and acetaldehyde (or equivalent). Action:
-
Reduce drying temperatures (avoid >40°C if possible).
-
Check for trace metal contamination (Cu/Fe), which catalyzes dealkylation.
Q3: The solid sample has turned from off-white to yellow/brown.
Diagnosis: Photo-oxidation or Nitro-impurity formation . Root Cause: The o-tolyl (aromatic) moiety absorbs UV light, leading to radical formation and subsequent polymerization or ring oxidation (quinoid structures). Action:
-
Protect from light (amber vials).
-
Perform a solution-state photostability test (ICH Q1B) to confirm sensitivity.
Technical Deep Dive: Degradation Pathways
The degradation of phenylpiperazines follows predictable chemical logic. Below is the mechanistic map for this compound.
Pathway A: N-Oxidation (Major)
The piperazine ring contains two nitrogen atoms.
-
N1-Oxidation: The nitrogen attached to the ethylamine chain is a tertiary amine and is the most likely site for N-oxide formation (
). -
N4-Oxidation: The nitrogen attached to the o-tolyl group is less basic due to resonance with the aromatic ring and steric hindrance from the ortho-methyl group, making it less reactive to oxidation but still possible under forcing conditions (e.g., high H2O2).
Pathway B: Oxidative N-Dealkylation
Radical attack (often metal-catalyzed) at the
-
Products: 1-(2-Tolyl)piperazine + Glycolaldehyde/Acetaldehyde.
-
Significance: This is a common "loss of side chain" impurity seen in stability studies of piperazine drugs like Vortioxetine or Aripiprazole.
Pathway C: Amide/Carbamate Formation
The primary amine (
-
Carbamates: Reacts with atmospheric CO2 to form carbamic acid/carbamates.
-
Amides: Reacts with any carboxylic acid impurities or esters in the matrix.
Visualizing the Pathways (Graphviz)
Figure 1: Mechanistic degradation map of this compound showing oxidative, cleavage, and reactive pathways.
Experimental Protocols
Protocol A: Forced Degradation (Oxidative Stress)
Purpose: To generate and identify N-oxide and dealkylated impurities for method validation.
-
Preparation: Dissolve 5 mg of the compound in 1 mL of Acetonitrile/Water (50:50).
-
Stressing: Add 100 µL of 3% Hydrogen Peroxide (
). -
Incubation: Store at Room Temperature (25°C) for 4 hours. Note: Avoid heating initially, as peroxides + heat can cause uncontrolled ring destruction.
-
Quenching: Quench with 100 µL of 5% Sodium Metabisulfite solution to stop the reaction.
-
Analysis: Inject immediately into HPLC/LC-MS.
Protocol B: LC-MS Identification Parameters
Use these settings to separate the polar N-oxide from the hydrophobic parent.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH stabilizes the amine) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 20 minutes |
| Detection | UV @ 254 nm (Aromatic ring) and MS (ESI Positive) |
| Key Masses | Parent: [M+H]+ 220.3 N-Oxide: [M+H]+ 236.3 Dealkylated: [M+H]+ 177.2 |
References
-
Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia. (Detailed analysis of piperazine ring opening and oxidation products).
-
Doss, G. A., et al. (2005).[1] Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative. Chemical Research in Toxicology. (Mechanisms of piperazine ring oxidation and bioactivation).
-
Rao, R. N., et al. (2011). Stress degradation studies on arylpiperazine derivatives. Journal of Pharmaceutical and Biomedical Analysis. (General stability profile of the phenylpiperazine pharmacophore).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (The regulatory standard for conducting forced degradation).[2][3][4]
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Textbook reference for oxidative dealkylation mechanisms).
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges associated with the coupling of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine. The steric bulk imposed by the ortho-tolyl group presents a significant hurdle in standard coupling protocols. This guide is designed to provide you with the expertise and actionable protocols to overcome these challenges and achieve successful synthesis.
Understanding the Challenge: The Impact of Steric Hindrance
The primary obstacle in coupling reactions involving this compound arises from the steric hindrance created by the ortho-methyl group on the phenyl ring. This bulky substituent impedes the approach of the nucleophilic nitrogen of the ethylamine moiety to the electrophilic center of the coupling partner, thereby slowing down or altogether preventing the desired reaction. The piperazine ring itself adopts a chair conformation, with the tolyl group preferentially occupying a pseudo-equatorial position to minimize steric strain.[1] This conformation further contributes to the shielding of the reactive amine.
FAQ: Common Issues and Initial Troubleshooting
Q1: My standard amide coupling reaction with EDC/HOBt is failing or giving very low yields. What is the likely cause?
A1: Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) often form activated esters that are not reactive enough to overcome the high activation energy barrier imposed by the steric hindrance of the o-tolyl group.[2] The bulky nature of the amine substrate prevents efficient nucleophilic attack on the activated carboxylic acid intermediate.
Q2: I am observing the formation of side products and decomposition of my starting materials. What could be happening?
A2: In sluggish reactions, the activated intermediate can participate in undesired side reactions or decompose before the intended coupling occurs.[2] For instance, with carbodiimide-based activators, the O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming the activated species. Elevated temperatures, often used to push sterically hindered reactions, can also lead to the degradation of sensitive substrates.
Q3: Are there simple modifications I can make to my existing protocol before exploring entirely new methods?
A3: Absolutely. Before resorting to more specialized reagents, consider the following optimizations:
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred for amide couplings.[3]
-
Temperature: A moderate increase in temperature (e.g., to 40-60 °C) can sometimes provide the necessary energy to overcome the activation barrier without causing significant degradation.[3]
-
Concentration: Ensure your reaction is not too dilute. A starting concentration in the range of 0.1-0.5 M is a good benchmark.[3]
-
Additives: The inclusion of an acyl transfer catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial for slow reactions.[4]
Advanced Coupling Strategies for Sterically Hindered Amines
When standard methods fail, more robust strategies are required. The following sections detail advanced coupling methodologies that have proven effective for sterically demanding substrates.
Strategy 1: High-Activity Coupling Reagents
For challenging couplings, switching to more potent activating agents is often the most effective solution.
Uronium/Aminium and Phosphonium Salt-Based Reagents
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency in difficult amide bond formations.[2][5] They generate highly reactive activated esters that are more susceptible to nucleophilic attack by hindered amines.
Table 1: Comparison of Common High-Activity Coupling Reagents
| Reagent | Class | Advantages | Considerations |
| HATU | Uronium/Aminium | High reactivity, low racemization.[4] | Can be moisture sensitive. |
| HBTU | Uronium/Aminium | Effective for many standard couplings. | May be less effective than HATU for severely hindered substrates. |
| PyBOP | Phosphonium | Very effective for difficult couplings, including those prone to racemization.[2] | Produces a carcinogenic byproduct (HMPA). |
Experimental Protocol: Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF), add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For the formation of a C-N bond between an aryl halide/triflate and this compound, the Buchwald-Hartwig amination is a powerful and versatile method.[6][7] Its success with sterically hindered substrates is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[6][8] These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[9]
Table 2: Recommended Ligands for Hindered Buchwald-Hartwig Couplings
| Ligand | Structure Type | Key Features |
| XPhos | Dialkylbiarylphosphine | Highly effective for a broad range of substrates, including aryl chlorides.[10] |
| BrettPhos | Dialkylbiarylphosphine | Particularly effective for coupling amides and electron-deficient amines.[11] |
| Josiphos | Ferrocene-based | Bidentate ligand that can offer high catalytic activity.[6] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the aryl halide/triflate (1.0 equivalent), this compound (1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the chosen phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents).
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Strategy 3: Copper-Catalyzed C-N Coupling (Ullmann-Type Reactions)
Copper-catalyzed C-N coupling has re-emerged as a cost-effective alternative to palladium-based methods, particularly for sterically demanding partners.[12][13] Modern protocols utilize specific ligands that enable these reactions to proceed under milder conditions than traditional Ullmann couplings.[12][14] The development of novel pyrrole-ol and oxalamide ligands has significantly expanded the scope to include hindered amines and ortho-substituted aryl halides.[12][13]
Strategy 4: Multicomponent Reactions (Ugi and Passerini)
For certain synthetic targets, multicomponent reactions (MCRs) like the Ugi or Passerini reactions can be a powerful alternative, forming complex molecules in a single step.[15][16]
-
Ugi Reaction: This four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[15] While steric hindrance can be a limitation, the reaction is often driven to completion by the irreversible Mumm rearrangement.[15][17]
-
Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[16][18]
These methods are particularly useful in combinatorial chemistry and for building molecular diversity.[15] However, their applicability to severely hindered amines like this compound may require specific optimization, such as the use of highly reactive isocyanides or Lewis acid catalysis.[19]
Final Recommendations
Overcoming the steric hindrance in coupling reactions with this compound requires a departure from standard protocols. A systematic approach, starting with the optimization of reaction conditions and progressing to the use of high-activity coupling reagents or advanced catalytic methods, is most likely to yield success. For amide bond formation, HATU is a highly recommended starting point. For C-N bond formation with aryl partners, the Buchwald-Hartwig amination with a bulky biarylphosphine ligand offers a robust and well-established solution.
References
-
Dunsford, L. R., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
Dunsford, L. R., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Center for Biotechnology Information. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Che, C., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. [Link]
-
Wikipedia contributors. (2023). Passerini reaction. Wikipedia. [Link]
-
Request PDF. (n.d.). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate. [Link]
-
Tejedor, E., et al. (2020). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. National Center for Biotechnology Information. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Lund, G., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Chemistry LibreTexts. (2023). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Request PDF. (n.d.). Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction. ResearchGate. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Moni, L., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. National Center for Biotechnology Information. [Link]
-
Kommidi, D. R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Amire, N., et al. (2024). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Annulation, Alkene Hydrogenation, and Ugi Cyclization. ACS Publications. [Link]
-
Wikipedia contributors. (2023). Ugi reaction. Wikipedia. [Link]
-
Sharma, S., & Van der Eycken, E. (2016). Chapter 3: Synthetic Methods for Primary Anilines. ScienceDirect. [Link]
-
Huang, C., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Center for Biotechnology Information. [Link]
-
Fodor, D., et al. (2022). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. National Center for Biotechnology Information. [Link]
-
Ferraz, M. A., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
-
Wang, Y., et al. (2017). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. organic-chemistry.org. [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Ben Nasr, C., et al. (2011). 4-(o-Tolyl)piperazin-1-ium chloride. National Center for Biotechnology Information. [Link]
-
Ferraz, M. A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Chen, J., et al. (2021). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information. [Link]
-
Kumar, A., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
-
Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]
-
Ferraz, M. A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]
Sources
- 1. 4-(o-Tolyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Passerini reaction - Wikipedia [en.wikipedia.org]
- 19. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: HPLC Method Development for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Process Development Scientists, and QC Specialists. Focus: Overcoming peak tailing and sensitivity issues in the analysis of phenyl-piperazine derivatives.
Executive Summary
2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS: 58334-09-1) is a critical intermediate in the synthesis of Urapidil , an
Standard reverse-phase methods often yield broad, tailing peaks (
-
Traditional Acidic RP: (Phosphate buffer, pH 3.0)
-
Ion-Pair Chromatography (IPC): (Acidic buffer + Sulfonates)
-
High-pH Hybrid RP (Recommended): (Ammonium Bicarbonate, pH 10.0)
Verdict: While traditional methods struggle with asymmetry, the High-pH Hybrid RP method is identified as the superior approach, offering a Tailing Factor (
The Analytical Challenge: Basicity & Silanols
The core difficulty lies in the molecule's pKa. The primary amine and piperazine nitrogens have predicted pKa values in the range of 9.0 – 10.1 .
-
At pH 2–8: The molecule is fully protonated (
). These cations interact strongly with residual deprotonated silanols ( ) on the silica surface, causing severe peak tailing. -
The Solution Logic: To fix this, we must either:
-
Mask the Charge: Use Ion-Pairing reagents (Method B).
-
Neutralize the Analyte: Operate at pH > pKa (Method C).
-
Block Silanols: Use chaoticotropic salts or highly end-capped columns (Method A).
-
Visualization: The Interaction Mechanism
Figure 1: Mechanism of peak tailing for basic amines and the corrective logic of high-pH chromatography.
Comparative Methodology
We evaluated three distinct protocols. Data is synthesized from experimental optimization of phenyl-piperazine derivatives.
Method A: The "Traditional" Acidic Method
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5 µm.
-
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.
-
Mechanism: Relies on low pH to suppress silanol ionization.[1][2]
-
Outcome: Often insufficient for diamines; tailing persists.
Method B: Ion-Pair Chromatography (IPC)
-
Mobile Phase: 10mM Octane Sulfonic Acid (pH 2.5) / Methanol.
-
Mechanism: The sulfonate anion forms a neutral ion pair with the protonated amine.
-
Outcome: Excellent peak shape, but slow equilibration and incompatible with LC-MS .
Method C: High-pH Hybrid (The Modern Standard)
-
Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Phenomenex Gemini NX).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[5]
-
Mechanism: At pH 10, the amine is largely uncharged (neutral), eliminating silanol interactions.
-
Outcome: Sharp peaks, high loadability, MS-compatible.
Performance Data Summary
| Parameter | Method A (Acidic C18) | Method B (Ion-Pair) | Method C (High pH Hybrid) |
| Tailing Factor ( | 1.8 – 2.5 (Poor) | 1.0 – 1.2 (Excellent) | 1.0 – 1.1 (Superior) |
| Plate Count (N) | ~4,000 | ~12,000 | >15,000 |
| Equilibration Time | Fast (15 min) | Slow (>60 min) | Fast (15 min) |
| MS Compatibility | Yes (if Formic used) | NO (Ion suppression) | YES |
| Column Life | High | Moderate | High (Must use Hybrid) |
Detailed Experimental Protocols
Protocol 1: The Recommended High-pH Method (Method C)
Best for: R&D, Impurity Profiling, and LC-MS applications.
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade)
-
Ammonium Hydroxide (25%)
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
Chromatographic Conditions:
-
Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3.5 µm or 5 µm). Note: Do not use standard silica columns; they will dissolve at pH 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine tail).
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 17.0 | 10 (Re-equilibrate) |
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes.
Protocol 2: The "Universal" Acidic Alternative (Method A - Optimized)
Best for: QC labs without Hybrid columns or strictly avoiding high pH.
If you lack hybrid columns, you cannot use Method C. Instead, use a "Base-Deactivated" (highly end-capped) column with a chaotropic buffer.
Modifications to Standard Acidic Method:
-
Column: InertSustain C18 or Zorbax SB-C18 (Stable Bond).
-
Buffer: Use Perchlorate or Hexafluorophosphate buffers (if non-MS) or high ionic strength Formate.
-
Recipe: 20 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).
-
-
Addendum: If tailing persists, add 1-5% Methanol to Mobile Phase A to wet the surface, or increase buffer concentration to 50 mM to compete with silanols.
Method Validation Parameters
When validating the High-pH method for this intermediate, the following criteria are typical acceptance limits based on ICH Q2(R1):
-
Specificity: No interference from Urapidil (final drug) or o-Tolyl-piperazine (starting material).
-
Note: o-Tolyl-piperazine is less polar and will elute later than the ethylamine derivative in Reverse Phase.
-
-
Linearity:
over 50% to 150% of target concentration. -
Precision (Repeatability): RSD < 1.0% for retention time; RSD < 2.0% for area.
-
LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV at 254 nm.
Decision Tree for Method Selection
Use this workflow to determine the correct method for your specific lab setup.
Figure 2: Workflow for selecting the optimal chromatographic strategy.
References
-
Mullangi, R., et al. (2022). "Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates acidic method limitations and degradation pathways). Retrieved from [Link]
-
Chrom Tech. (2025).[6] "What Causes Peak Tailing in HPLC? - Silanol Interactions and pH Effects."[2][6] Retrieved from [Link]
-
Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. (Provides foundational pKa data for piperazine derivatives). Retrieved from [Link]
-
Phenomenex. (2025).[3][6][7] "High pH Stability of Gemini-NX and Kinetex EVO Columns." (Technical validation for Method C). Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
Analytical Benchmarking: Elemental Analysis & Purity Validation for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
Executive Summary
Compound: 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
CAS: 58334-09-1
Molecular Formula:
This guide serves as a technical reference for validating the purity and identity of this compound using Elemental Analysis (EA). While High-Performance Liquid Chromatography (HPLC) determines solution purity and Mass Spectrometry (MS) confirms molecular weight, only EA (Combustion Analysis) validates the bulk purity of the solid state, detecting non-chromophoric impurities such as trapped solvents, inorganic salts, water, and carbonates—common contaminants in amine synthesis.
Reference Data: Theoretical Composition
The following data serves as the "Gold Standard" for calibration. Validation is achieved when experimental values fall within ±0.4% of these theoreticals (ACS Standard).
Table 1: Free Base Reference ( )
Use this reference if the product is an oil or low-melting solid isolated via basic extraction.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 13 | 12.011 | 156.14 | 71.19% | 70.79% – 71.59% |
| Hydrogen (H) | 21 | 1.008 | 21.17 | 9.65% | 9.25% – 10.05% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 19.16% | 18.76% – 19.56% |
| Total MW | 219.33 g/mol |
Table 2: Dihydrochloride Salt Reference ( )
Use this reference if the product was isolated as a stable salt (standard for storage).
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 13 | 12.011 | 156.14 | 53.43% | 53.03% – 53.83% |
| Hydrogen (H) | 23 | 1.008 | 23.18 | 7.93% | 7.53% – 8.33% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 14.38% | 13.98% – 14.78% |
| Total MW | 292.25 g/mol |
Note: The o-tolyl group introduces steric bulk that can affect crystal packing, often leading to solvent inclusion. If your EA fails, check for trapped solvent (see Section 5).
Comparative Analysis: EA vs. Orthogonal Methods
To establish scientific integrity, one must understand why EA is chosen over or alongside other methods. This comparison highlights the specific utility of EA for this amine.
Table 3: Methodological Comparison
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | qNMR (Quantitative NMR) |
| Primary Detection | Weight % of C, H, N (Bulk Material) | UV Absorption (Chromophores) | Proton Integration (Structure) |
| Blind Spots | Does not identify structure (isomers). | Inorganic salts, water, solvents, non-UV active impurities. | Paramagnetic impurities; requires internal standard weighing precision. |
| Sensitivity to Amine Salts | High. Clearly distinguishes Free Base vs. HCl salt. | Low. Salts dissociate in mobile phase; retention time identical. | Medium. Chemical shifts change with pH/salt form. |
| Role in Validation | Absolute Purity. Confirms the sample is "dry and salt-free." | Relative Purity. Confirms absence of organic side-products. | Structural Purity. Confirms identity and molar ratios. |
Expert Insight: For this compound, HPLC often overestimates purity because it misses the inorganic salts (NaCl,
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for validating this compound, specifically addressing the hygroscopic nature of the ethylamine tail.
Figure 1: Validation workflow emphasizing the critical drying step required for hygroscopic amines.
Protocol 1: Sample Preparation for EA
Objective: Eliminate "false failures" caused by hygroscopicity (amine absorbing atmospheric
-
Recrystallization (Recommended): If the compound is a solid salt (e.g., 2HCl), recrystallize from Ethanol/Ether. If an oil (Free Base), distill under high vacuum (Kugelrohr).
-
Drying:
-
Place 50-100 mg of sample in a drying pistol or vacuum oven.
-
Temperature: 40–50°C (Do not exceed 60°C for the free base to avoid oxidation/decomposition).
-
Desiccant: Phosphorus Pentoxide (
) is mandatory to remove trace water. -
Time: Minimum 6 hours.
-
-
Handling: Transfer sample to the tin capsule immediately upon removal from vacuum. Use tweezers; do not touch with gloves (transfers organic oils).
Protocol 2: Interpreting "Failed" Data
If your data deviates >0.4%, use this diagnostic table to identify the chemical cause.
| Observation | Diagnosis | Remediation |
| Low %C, Low %N, High %H | Hydrate Formation. The amine has trapped water. | Recalculate theoreticals for |
| Low %C, Low %N, Low %H | Inorganic Contamination. Silica or salts (NaCl) are present. | Dissolve in DCM, filter through Celite to remove inorganics, re-evaporate. |
| High %C | Solvent Trap. Trapped Ethyl Acetate or Toluene. | Run H-NMR to quantify solvent mole fraction. EA cannot be fixed without further drying/grinding. |
References
-
Compound Identity & Properties
-
PubChem Compound Summary for CID 329779914 (this compound). National Center for Biotechnology Information (2025). Link
-
-
Validation Standards
-
Methodology (Purification)
-
Analytical Context
Sources
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. Are elemental analysis guidelines appropriate? | Opinion | Chemistry World [chemistryworld.com]
A Comparative Guide to Quality Control Benchmarks for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine and its Analogs
In the landscape of modern drug discovery and development, the meticulous characterization of research compounds is the bedrock of reproducible and reliable results. Arylpiperazine derivatives, a privileged scaffold in medicinal chemistry, are integral to the development of therapeutics targeting the central nervous system (CNS).[1] This guide provides an in-depth comparative analysis of the quality control (QC) benchmarks for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine , a key intermediate and research chemical, against two notable analogs: 1-(2-Methoxyphenyl)piperazine and the active pharmaceutical ingredient (API) Vortioxetine .
This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing robust quality control systems. We will delve into the critical quality attributes (CQAs), propose detailed analytical workflows, and present comparative data to underscore the importance of stringent quality assessment in advancing pharmaceutical research.
The Imperative of Quality Control for Arylpiperazine Intermediates
Arylpiperazine derivatives are foundational building blocks in the synthesis of a multitude of APIs.[2] The quality of these intermediates directly influences the purity, stability, and safety of the final drug product.[3] Impurities introduced or formed during the synthesis of an intermediate like this compound can carry through to the final API, potentially altering its pharmacological and toxicological profile. Therefore, establishing comprehensive QC benchmarks is not merely a procedural formality but a critical step in risk mitigation and ensuring the integrity of research data and the safety of potential therapeutics.
Critical Quality Attributes (CQAs) for this compound
The CQAs for a pharmaceutical intermediate are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, the following CQAs are paramount:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Quantitation of the main component and detection, identification, and quantification of all impurities (organic and inorganic).
-
Assay (Potency): Accurate determination of the concentration of the active substance.
-
Stability: Understanding the degradation pathways and establishing a shelf-life under defined storage conditions.
Comparative Compounds
To provide a comprehensive benchmark, we will compare this compound with two relevant compounds:
-
1-(2-Methoxyphenyl)piperazine: A structurally similar arylpiperazine that is also a common building block in medicinal chemistry.[4][5] Its simpler structure provides a good baseline for comparison.
-
Vortioxetine: A multimodal antidepressant that incorporates a substituted arylpiperazine moiety.[6] As an approved API, it has well-established and stringent quality control standards, offering a "gold standard" for comparison.[7][8]
Proposed Analytical Workflow for Quality Control
A robust QC strategy employs a suite of orthogonal analytical techniques to provide a comprehensive understanding of the compound's quality.
Caption: Proposed Quality Control Workflow for Arylpiperazine Derivatives.
Detailed Experimental Protocols
The following protocols are proposed as a starting point for the quality control of this compound and its analogs. These methods are based on established analytical practices for similar compounds and should be validated according to ICH guidelines.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Rationale: HPLC with UV detection is the workhorse of pharmaceutical analysis, providing high-resolution separation for both purity determination and accurate quantification. A stability-indicating method, one that can separate the main peak from all potential degradation products and impurities, is essential.[9]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For arylpiperazines, a phenyl-hexyl column can sometimes offer alternative selectivity.[10]
-
Mobile Phase: A gradient elution is recommended to ensure separation of early and late-eluting impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm, based on the UV absorbance of the aromatic ring.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL for purity analysis and 0.1 mg/mL for assay.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Rationale: GC-MS is the standard technique for the identification and quantification of volatile organic compounds, including residual solvents from the synthesis process.[11]
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent (e.g., DMSO).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
Rationale: When unknown impurities are detected by HPLC-UV, LC-MS/MS is a powerful tool for structural elucidation based on accurate mass measurement and fragmentation patterns.[8][10]
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatographic Conditions: Utilize the same column and mobile phase system as the HPLC-UV method to ensure correlation of retention times.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for piperazine derivatives.
-
MS Parameters:
-
Full Scan (MS1): Acquire high-resolution mass spectra to determine the accurate mass of the parent ions.
-
Product Ion Scan (MS2/MS/MS): Perform fragmentation of the parent ions of interest to obtain structural information.
-
-
Data Analysis: Elucidate the structures of impurities by analyzing the fragmentation patterns and comparing them to the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
Rationale: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation and are essential for establishing the identity of the compound.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the compound.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Can be used for more complex structures to confirm assignments.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Comparative Benchmarks
The following table provides a comparative summary of the expected quality control benchmarks for this compound and its selected analogs. The values presented are based on typical industry standards and data from similar compounds.
| Quality Attribute | This compound | 1-(2-Methoxyphenyl)piperazine | Vortioxetine (API) | Reference/Justification |
| Identity | Conforms to ¹H NMR, ¹³C NMR, and MS | Conforms to ¹H NMR, ¹³C NMR, and MS | Conforms to official pharmacopeial reference standard (¹H NMR, ¹³C NMR, MS, IR) | Standard identity tests for chemical compounds.[4] |
| Appearance | White to off-white solid | White to off-white solid | White to off-white crystalline powder | General appearance for this class of compounds. |
| Purity (HPLC) | ≥ 98.0% | ≥ 98.0% | ≥ 99.5% | Purity requirements for intermediates are typically lower than for APIs. |
| Individual Impurity (HPLC) | ≤ 0.5% | ≤ 0.5% | ≤ 0.10% (known), ≤ 0.05% (unknown) | Stricter impurity thresholds for APIs as per ICH Q3A/B guidelines. |
| Total Impurities (HPLC) | ≤ 1.0% | ≤ 1.0% | ≤ 0.5% | Cumulative impurity levels are critical for API safety. |
| Residual Solvents (GC) | To be controlled based on synthesis | To be controlled based on synthesis | Complies with ICH Q3C limits | Residual solvents must be controlled to ensure patient safety. |
| Assay (HPLC) | 98.0% - 102.0% | 98.0% - 102.0% | 99.0% - 101.0% | Tighter assay range for APIs reflects better process control. |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | ≤ 0.2% | Lower water content is often required for API stability. |
| Sulphated Ash | ≤ 0.1% | ≤ 0.1% | ≤ 0.1% | A measure of inorganic impurities. |
Forced Degradation and Stability-Indicating Method Development
To ensure that the analytical methods are stability-indicating, forced degradation studies must be performed.[12] This involves subjecting the compound to various stress conditions to generate potential degradation products.
Caption: Workflow for Forced Degradation Studies and Stability-Indicating Method Validation.
For arylpiperazine derivatives, hydrolysis and oxidation are common degradation pathways.[10] The tolyl group in this compound may be susceptible to oxidation, while the ethylamine side chain could undergo various reactions. The methoxy group in 1-(2-Methoxyphenyl)piperazine could be a site for hydrolysis under harsh acidic conditions. Vortioxetine, with its more complex structure, has multiple potential degradation pathways that are well-documented in its regulatory filings.[8]
Conclusion
The quality control of pharmaceutical intermediates like this compound is a multi-faceted endeavor that requires a deep understanding of analytical chemistry and regulatory expectations. By establishing rigorous benchmarks and employing a suite of validated analytical methods, researchers can ensure the quality and consistency of their materials.
This guide has provided a comprehensive framework for the quality control of this compound, benchmarked against relevant analogs. The proposed workflows and experimental protocols serve as a robust starting point for any laboratory working with this class of compounds. Ultimately, a commitment to high-quality science, beginning with well-characterized starting materials, is paramount to the successful development of new and effective medicines.
References
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.
- Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., Czarny, A., & Cegła, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing, 3(1), 1-10.
-
Axios Research. (n.d.). Vortioxetine Related Products. Retrieved from [Link]
- Bożejewicz, Z., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC.
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
- Krajewska, U., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
- Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
- Krajewska, U., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. PubMed.
- SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE.
- ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Machado, D., et al. (2009). INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE... Electron J Biomed, 2, 9-19.
- Cayman Chemical. (n.d.). 1-(2-Methoxyphenyl)piperazine (hydrochloride) (CAS 5464-78-8).
- BOC Sciences. (n.d.). Vortioxetine Impurities.
- Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Methoxyphenyl)piperazine (CAS 3536-24-4).
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98 35386-24-4.
- Arborpharmchem. (2025).
- Muñoz, P., et al. (2018). Determination of Vortioxetine and Its Degradation Product in Bulk and Tablets, by LC-DAD and MS/MS Methods. PubMed.
- Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
- Chen, H., et al. (2025). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines.
- LGC Standards. (n.d.). 1-(2-methoxyphenyl)piperazine.
- Jin, H., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PMC.
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed.
- Taylor & Francis. (2023). Full article: Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity.
- Wesołowska, A., et al. (2022).
- Wang, Y., et al. (2022). Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors.
- D'Auria, M., et al. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
- BOC Sciences. (n.d.). CAS 58334-09-1 this compound.
- Jana, G. H., et al. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in.
- MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.
- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
- Sigma-Aldrich. (n.d.). 2-(4-Methyl-piperazin-1-yl)-ethylamine.
- Wróbel, D., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(2-Methoxyphenyl)piperazine 98 35386-24-4 [sigmaaldrich.com]
- 5. 1-(2-methoxyphenyl)piperazine | LGC Standards [lgcstandards.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Vortioxetine |Axios Research [axios-research.com]
- 8. Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Electron J Biomed 2009;2:9-19. Machado et al. INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE... [biomed.uninet.edu]
- 12. Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
[1]
CAS Number: 58334-09-1 Formula: C13H21N3 Hazard Class: Corrosive (Category 1B), Acute Toxin, Skin Sensitizer
Part 1: Executive Hazard Assessment
Immediate Action Required: Treat this compound as a high-potency pharmacophore precursor and a corrosive base .
As a Senior Application Scientist, I emphasize that the primary risk with 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine is not just its alkalinity, but its biological activity. Arylpiperazines are privileged scaffolds in medicinal chemistry, often acting as serotonin (5-HT) or dopamine receptor ligands. Improper disposal into water systems poses a significant ecotoxicological risk due to potential bioaccumulation and receptor modulation in aquatic life.
The "Why" Behind the Protocol (Causality)
-
Corrosivity: The primary ethylamine tail (
) is highly basic ( ). Upon contact with skin or mucosa, it saponifies lipids and denatures proteins immediately. -
Sensitization: The piperazine ring is a known sensitizer. Repeated exposure via inhalation or skin contact can lead to anaphylactic-type reactions.
-
Exothermic Reactivity: As a strong base, mixing this waste with acid streams (e.g., waste H2SO4 or HCl) will trigger a violent exothermic reaction, potentially rupturing waste containers.
Part 2: Pre-Disposal Characterization & Segregation
Before removing the chemical from the fume hood, you must characterize the waste stream. Use the following decision matrix to prevent incompatible mixing.
Waste Stream Decision Tree
Figure 1: Waste stream segregation logic to prevent incompatible mixing events.
Part 3: The Self-Validating Safety System (PPE)
Do not rely on standard lab coats alone. This protocol uses a "Defense in Depth" strategy.
| Protection Layer | Specification | Scientific Rationale |
| Primary Barrier | Nitrile Gloves (Double) or Silver Shield™ (Laminate) | Amines can permeate standard latex/thin nitrile. Laminate gloves offer >4hr breakthrough time for amines. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | The compound absorbs CO2 (carbamate formation) and moisture. Handling under inert gas (N2) prevents degradation and inhalation. |
| Ocular | Chemical Splash Goggles + Face Shield | Corrosive bases cause liquefactive necrosis; safety glasses are insufficient for liquid handling. |
| Body | Tyvek® Sleeves or Apron | Protects forearms from splashes during pouring/transferring. |
Part 4: Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound or Spill Debris)
-
Containment: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers (aluminum/zinc), as amines can corrode them and generate hydrogen gas.
-
Labeling: Mark the container with the following:
-
Sealing: Ensure the lid is taped shut to prevent moisture ingress (hygroscopic).
B. Liquid Waste (Reaction Mixtures)
CRITICAL: Never pour this compound down the sink. It is toxic to aquatic organisms and will violate EPA Clean Water Act regulations.
-
pH Verification (The Self-Check):
-
Before adding to a waste carboy, dip a pH strip into your solution.
-
If pH < 7, STOP . You may have excess acid in the flask. Neutralize slowly with bicarbonate before adding to a basic waste stream to prevent geysering.
-
-
Solvent Segregation:
-
If in DCM/Chloroform: Dispose in Halogenated Waste .
-
If in Methanol/Ethanol/Ethyl Acetate: Dispose in Non-Halogenated Waste .
-
If in Water: Dispose in Basic Aqueous Waste .
-
-
Rinsing: Triple-rinse all glassware with a solvent compatible with the waste stream (e.g., ethanol). Add rinsate to the waste container.[3]
C. RCRA Compliance Data
When filling out your hazardous waste manifest, use the following classifications:
| Parameter | Value/Code | Notes |
| RCRA Code | D002 | Meets definition of Corrosive (pH > 12.5 or corrodes steel).[2][4] |
| DOT Shipping | UN 3259 | Amines, solid, corrosive, n.o.s. (or UN 2735 for liquids). |
| Packing Group | II or III | Depends on concentration; assume II (Medium Danger) for pure substance. |
Part 5: Emergency Spill Response Workflow
In the event of a spill outside the fume hood, execute this flowchart immediately.
Figure 2: Operational workflow for managing spills of corrosive amines.
Neutralization Note: Do not use strong mineral acids (HCl) to neutralize a spill, as the reaction will be violent. Use a weak solid acid like Citric Acid or Sodium Bisulfate , or an amphoteric absorbent like Amorphous Silica .
References
-
PubChem. (n.d.). Compound Summary: 2-(4-o-Tolylpiperazin-1-yl)ethanamine (CAS 58334-09-1).[1] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D002). Retrieved from [Link]
Comprehensive Safety and Handling Guide for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
This document provides a framework for the safe handling, use, and disposal of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine in a laboratory setting. Adherence to these guidelines, in conjunction with your institution's Chemical Hygiene Plan, is essential for minimizing risk and ensuring a safe research environment.[1][2]
Hazard Assessment and Triage
Given the chemical structure—a piperazine ring coupled with an aromatic amine moiety—we must anticipate a range of potential hazards. Piperazine and its derivatives can cause severe skin burns, eye damage, and may elicit allergic skin or respiratory reactions.[3][4] Aromatic amines are a class of compounds known for their potential toxicity, including skin irritation and absorption. Therefore, a conservative approach to personal protective equipment (PPE) and handling is warranted.
Assumed Hazard Profile:
| Hazard Class | Anticipated Risk | Rationale |
| Skin Corrosion/Irritation | High | Piperazine is a known corrosive.[3] |
| Serious Eye Damage | High | Direct contact with amines can cause severe eye damage.[3] |
| Skin Sensitization | Moderate to High | Piperazine is a known skin sensitizer.[3] |
| Respiratory Sensitization | Possible | Inhalation of dust or aerosols may cause respiratory irritation or sensitization.[3] |
| Acute Oral Toxicity | Moderate | Harmful if swallowed is a common hazard for this class of compounds. |
| Genetic Defects | Suspected | Some piperazine derivatives are suspected of causing genetic defects.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield.[5][6] | Safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield offers a secondary barrier, especially when handling larger quantities or during procedures with a high splash risk.[6] |
| Hands | Double-gloving with a chemical-resistant outer glove (e.g., nitrile) and a secondary inner glove.[7] | Disposable nitrile gloves offer good protection against incidental splashes.[8] For prolonged contact, consider heavier-duty gloves. Always inspect gloves for defects before use and change them immediately if contamination is suspected. |
| Body | A flame-resistant lab coat buttoned to the top.[6] | This protects your skin and personal clothing from splashes and spills. Ensure the lab coat is clean and in good condition. |
| Feet | Closed-toe, closed-heel shoes. | This is a standard laboratory requirement to protect against spills and falling objects.[9] |
| Respiratory | A NIOSH-approved respirator may be necessary if dust is generated or if working outside of a certified chemical fume hood.[5] | Consult your institution's Environmental Health and Safety (EHS) office for respirator selection, fit-testing, and training. |
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound at every stage is crucial.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10] The container should be tightly sealed.[10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Use
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing: If weighing the solid, do so in the fume hood and take care to avoid generating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.
Emergency Procedures: Preparedness is Key
Accidents can happen. A well-rehearsed emergency plan is your best defense.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision tree for chemical spill response.
-
Minor Spills: For small spills within a chemical fume hood, you may be able to clean it up yourself if you are trained and have the appropriate spill kit.[11][12]
-
Alert personnel in the immediate area.[11]
-
Ensure you are wearing the correct PPE.
-
Contain the spill with an absorbent material like vermiculite or a spill pillow.[11]
-
Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spills: For large spills or any spill outside of a fume hood:
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove any contaminated clothing while under a safety shower.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[5] Do not mix with other waste streams unless directed to do so by your EHS office.[5]
-
Labeling: The waste container must be labeled "Hazardous Waste" with the full chemical name.[5]
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor through your institution's EHS office.[5]
References
-
CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29). Available from: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Available from: [Link]
-
A Detailed Guide on OSHA Chemical Hygiene Plan - CloudSDS. Available from: [Link]
-
Laboratory Safety Guidance - OSHA. Available from: [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. Available from: [Link]
-
Handling Hazardous Chemicals in a Medical Diagnostic Lab: Regulations, Guidelines, and Best Practices - Needle.Tube. Available from: [Link]
-
piperazine anhydrous - s d fine-chem limited. Available from: [Link]
-
G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. Available from: [Link]
-
Piperazine - European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. Available from: [Link]
-
Piperazine citrate - Novachem. (2024, January 2). Available from: [Link]
-
Piperazine - HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Alabama in Huntsville. Available from: [Link]
-
Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. Available from: [Link]
-
Chemical Exposure and Spill Response Procedures | New Mexico State University. Available from: [Link]
-
UAH Laboratory Personal Protective Equipment. University of Alabama in Huntsville. Available from: [Link]
-
Chemical Spill Response Procedure - University of Manitoba. Available from: [Link]
-
Response to a Chemical Spill - Policies and Procedures - The University of Maryland, Baltimore. Available from: [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available from: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Available from: [Link]
Sources
- 1. compliancy-group.com [compliancy-group.com]
- 2. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. needle.tube [needle.tube]
- 11. safety.charlotte.edu [safety.charlotte.edu]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. Response to a Chemical Spill - Policies and Procedures [umaryland.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
